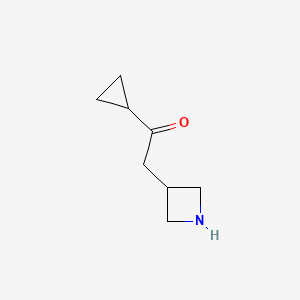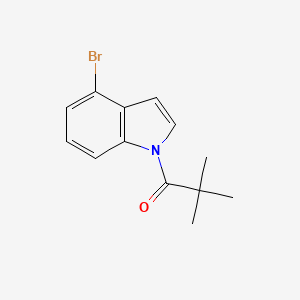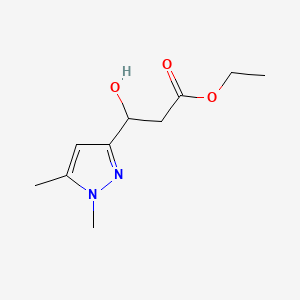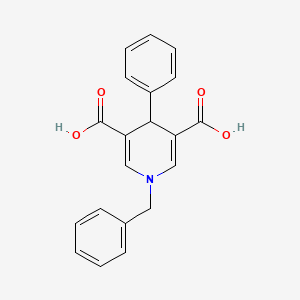
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid is a compound belonging to the 1,4-dihydropyridine family, which is known for its diverse pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzyl and phenyl group attached to the dihydropyridine ring, along with two carboxylic acid groups at positions 3 and 5.
Métodos De Preparación
The synthesis of 1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aromatic aldehyde, a β-diketonate, and ammonium acetate under specific conditions. For instance, a combination of an aromatic aldehyde, ethyl acetoacetate, and ammonium acetate can be stirred at 80°C without solvent to obtain dihydropyridine derivatives . Industrial production methods often utilize green synthetic methodologies to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents. Common reagents and conditions for these reactions include the use of oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit the influx of calcium ions, thereby exerting effects on cardiovascular function. This interaction is crucial for its potential use as a calcium channel blocker .
Comparación Con Compuestos Similares
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid can be compared with other 1,4-dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle
Propiedades
Número CAS |
875779-49-0 |
|---|---|
Fórmula molecular |
C20H17NO4 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-benzyl-4-phenyl-4H-pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)16-12-21(11-14-7-3-1-4-8-14)13-17(20(24)25)18(16)15-9-5-2-6-10-15/h1-10,12-13,18H,11H2,(H,22,23)(H,24,25) |
Clave InChI |
HWACVLDYTNGISW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)O)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)

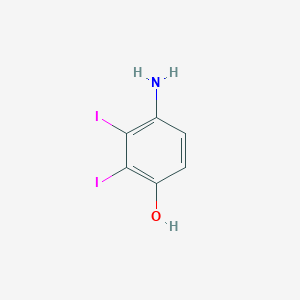
![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)
![2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)

![5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15334561.png)
![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)
